3,4,5-Trimethoxybenzaldehyde-d9 is a deuterated derivative of 3,4,5-trimethoxybenzaldehyde, characterized by the substitution of hydrogen atoms with deuterium. This compound is primarily utilized in research settings, particularly in chemistry and biochemistry, due to its stable isotopic labeling which enhances the precision of various analytical techniques. The molecular formula for 3,4,5-trimethoxybenzaldehyde-d9 is C10H13D9O3, and it is recognized for its role as an intermediate in the synthesis of pharmaceutical compounds such as trimethoprim.
3,4,5-Trimethoxybenzaldehyde-d9 can be derived from natural sources or synthesized through various chemical methods. It falls under the classification of aromatic aldehydes and is specifically a methoxy-substituted benzaldehyde. The compound's deuterated form is particularly valuable in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy due to its unique isotopic signature.
Several methods exist for synthesizing 3,4,5-trimethoxybenzaldehyde-d9:
The molecular structure of 3,4,5-trimethoxybenzaldehyde-d9 features a benzene ring with three methoxy groups (-OCH3) attached at positions 3, 4, and 5 relative to the aldehyde group (-CHO). The presence of deuterium atoms instead of hydrogen alters its physical properties slightly but retains its chemical behavior.
3,4,5-Trimethoxybenzaldehyde-d9 can undergo several chemical transformations:
In biochemical applications, 3,4,5-trimethoxybenzaldehyde-d9 serves as an intermediate in drug synthesis pathways. Its mechanism often involves:
3,4,5-Trimethoxybenzaldehyde-d9 is primarily used in:
This compound's versatility and significance in both synthetic chemistry and analytical applications underscore its importance within scientific research contexts.
3,4,5-Trimethoxybenzaldehyde-d9 (CAS 1189721-06-9) is a perdeuterated isotopologue of the aromatic aldehyde 3,4,5-trimethoxybenzaldehyde (TMBA). Its molecular formula is C₁₀H₃D₉O₄, with a molecular weight of 205.25 g/mol – a 4.6% increase over the proto-form (196.20 g/mol) due to the replacement of all nine hydrogen atoms in the methoxy (–OCH₃) and aldehyde (–CHO) groups with deuterium atoms (–OCD₃, –CDO) [5] [6]. Structurally, it retains the planar benzene core substituted at the 1-position by the deuterated aldehyde and methoxy groups at the 3-, 4-, and 5-positions. This symmetrical arrangement creates distinct electronic properties, with the electron-withdrawing aldehyde group balanced by three electron-donating methoxy groups.
Table 1: Key Physicochemical Properties of 3,4,5-Trimethoxybenzaldehyde-d9
Property | Value | Comparison to Non-deuterated Form |
---|---|---|
Molecular Formula | C₁₀H₃D₉O₄ | Proto: C₁₀H₁₂O₄ |
Molecular Weight | 205.25 g/mol | Proto: 196.20 g/mol (+4.6%) |
CAS Number | 1189721-06-9 | Proto: 86-81-7 |
Boiling Point (Predicted) | ~337.6 °C (extrapolated) | Proto: 337.6 °C |
Melting Point (Predicted) | ~73 °C (slight elevation) | Proto: 73 °C [1] [6] |
Key Vibrational Modes (IR) | C=O stretch: ~1685 cm⁻¹, C-D stretches: 2000-2300 cm⁻¹ | Proto: C=O ~1690 cm⁻¹, C-H ~2800-3000 cm⁻¹ |
The C–D bonds confer critical differences in bond dynamics. The reduced zero-point energy and higher activation energy for bond cleavage (≈1.2-1.5 kcal/mol per C–D bond) compared to C–H bonds result from deuterium's higher atomic mass. This translates to altered physicochemical behaviors: slightly reduced lipophilicity (ΔlogP ~ -0.006 per deuterium) [2], increased basicity of adjacent functional groups in metabolites, and distinctive spectral signatures essential for tracking. In NMR, the absence of proton signals in the methoxy and aldehyde regions (δ ~3.8-3.9 ppm and 9.8 ppm, respectively) and characteristic mass spectral fragmentation patterns (M⁺ at m/z 205) enable unambiguous identification [4] [5]. Its primary significance lies as a synthetic tracer and metabolic probe, exploiting deuterium’s stability and detectability without altering the core molecular scaffold.
Deuterium (²H), a stable, non-radioactive hydrogen isotope, has evolved from a mechanistic probe to a strategic tool in drug design. The kinetic isotope effect (KIE) underpins its utility: the cleavage of a C–D bond requires greater activation energy than its C–H counterpart due to differences in vibrational frequency and lower zero-point energy. This results in a reduced reaction rate (kH/kD typically 2–7 for primary KIEs) when C–D bond breaking is the rate-determining step [2] [4]. In pharmaceutical contexts, this effect targets cytochrome P450 (CYP)-mediated metabolism, where deuteration at metabolic "soft spots" can attenuate oxidative dealkylation or hydroxylation, thereby:
Table 2: Impact of Deuteration on Drug Properties and Development
Application | Mechanism | Example |
---|---|---|
Metabolic Stability Enhancement | KIE slowing CYP-mediated oxidation | Deutetrabenazine (Austedo®) |
Toxic Pathway Diversion | Shifting metabolism to non-toxic routes | Deucravacitinib (Sotyktu®) |
Quantitative Bioanalysis | Deuterated internal standards for LC-MS/MS | d9-TMBA as analytical standard |
Reaction Mechanism Elucidation | Tracking bond cleavage in pathways | Probing demethylation kinetics |
Improved Pharmacokinetics (PK) | Reduced clearance, higher AUC | Donafenib vs. Sorafenib [2] |
3,4,5-Trimethoxybenzaldehyde-d9 exemplifies these principles. As a precursor to deuterated active pharmaceutical ingredients (APIs), it allows the synthesis of compounds where the methoxy groups are preserved in vivo, making deuteration at these positions metabolically relevant. Furthermore, deuterated aldehydes like TMBA-d9 serve as internal standards in mass spectrometry due to their near-identical chromatographic behavior to the proto-compound but distinct mass difference, enabling precise quantification of drugs and metabolites in biological matrices [2] [8]. The shift from "deuterium switching" of existing drugs (e.g., deutetrabenazine) to de novo deuterated drugs (e.g., deucravacitinib) highlights deuterium’s integration into early-stage drug design [4].
The proto-compound 3,4,5-trimethoxybenzaldehyde (TMBA) has been a cornerstone in synthetic organic chemistry since the early 20th century. Its initial prominence arose from its role in synthesizing trimethoprim (1962), a dihydrofolate reductase inhibitor still used in antibacterial combination therapy [1] [10]. Industrially, TMBA was originally produced via bromination of p-cresol followed by nucleophilic substitution with sodium methoxide and oxidation of the resultant methyl group. Later, vanillin-based routes and the Rosenmund reduction of 3,4,5-trimethoxybenzoyl chloride emerged as efficient laboratory-scale methods [1] [7].
The demand for isotopically labeled analogs grew with the advent of sophisticated pharmacokinetic studies in the 1970s–1980s. TMBA-d9 specifically entered the landscape as:
The synthesis of TMBA-d9 itself often employs deuterated reagents (e.g., D₂O, CD₃I) in classical routes or late-stage HIE. Its stability as a crystalline solid (m.p. ~73°C) and commercial availability (e.g., 25 mg/$330 [5]) facilitate applications in drug discovery pipelines. The evolution from a simple aldehyde building block to a sophisticated deuterated molecular tool underscores its enduring synthetic value.
Table 3: Key Synthetic Routes and Applications of TMBA Derivatives
Era | Synthetic Focus | Key Derivatives/Applications | Deuterium Relevance |
---|---|---|---|
1960s-1980s | Classical organic synthesis | Trimethoprim, Trimethoquinol, Psychedelic phenethylamines | Non-deuterated APIs |
1990s-2010s | Isotope labeling expansion | Radiolabeled (¹⁴C) probes, Metabolic study intermediates | Emergence of deuteration for PK |
2010s-Present | De novo deuterated drug design | Deuterated kinase inhibitors, Antivirals (e.g., VV116) | TMBA-d9 as a precursor for deuterated scaffolds [4] |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1